An In-depth Technical Guide to Pyrimidine-2,4,6-triol: Core Properties and Synthesis
An In-depth Technical Guide to Pyrimidine-2,4,6-triol: Core Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4,6-triol, more commonly known by its trivial name, barbituric acid, is a heterocyclic organic compound based on a pyrimidine skeleton.[1] While not pharmacologically active itself, it serves as the parent compound for a vast class of drugs known as barbiturates, which have historically been utilized as sedatives, hypnotics, and anticonvulsants.[2][3] The versatility of the barbituric acid core also extends to its use as a building block in the synthesis of various other compounds, including riboflavin (vitamin B2) and the drug minoxidil.[1] This guide provides a comprehensive overview of the fundamental properties of pyrimidine-2,4,6-triol and detailed methodologies for its synthesis, tailored for professionals in research and drug development.
Physicochemical Properties
Pyrimidine-2,4,6-triol is an odorless, cream-colored or white crystalline powder.[4] It is soluble in water but generally insoluble in most organic solvents.[1][4][5] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₃ | [6] |
| Molecular Weight | 128.09 g/mol | [6] |
| Melting Point | 245-255 °C (decomposes) | [1][7][8] |
| Boiling Point | 260 °C (decomposes) | [1][7] |
| Water Solubility | 142 g/L (at 20 °C) | [1][8] |
| pKa | 4.01 | [1][8] |
| Flash Point | 150 °C | [7][8] |
Tautomerism and Acidity
A crucial aspect of pyrimidine-2,4,6-triol's chemistry is its tautomerism. It exists in equilibrium between its tri-keto form (barbituric acid) and various enol forms.[9][10] Theoretical studies have investigated the intramolecular proton transfer involved in this keto-enol and lactam-lactim tautomerism.[11][12] While the tri-keto form is predominant in the gas phase, the enol form is the thermodynamically stable tautomer in the solid state.[9][13] The presence of water appears to favor the enol form.[9]
The acidity of pyrimidine-2,4,6-triol (pKa = 4.01) is attributed to the reactive hydrogen atoms on the α-carbon (C5), which is flanked by two carbonyl groups.[1] This acidity allows for the formation of a resonance-stabilized carbanion, making it a useful component in various condensation reactions.[1][14]
Synthesis of Pyrimidine-2,4,6-triol
The most common and well-established method for synthesizing pyrimidine-2,4,6-triol is the condensation reaction between a malonic acid derivative, typically diethyl malonate, and urea.[1][15][16] This reaction is generally carried out in the presence of a strong base, such as sodium ethoxide.[17][18]
Reaction Mechanism
The synthesis proceeds through a base-catalyzed condensation mechanism. The key steps are as follows:
-
Deprotonation: The strong base (ethoxide) deprotonates urea, increasing its nucleophilicity.
-
Nucleophilic Attack: The resulting urea anion attacks one of the carbonyl carbons of diethyl malonate.
-
Elimination: An ethoxide ion is eliminated.
-
Intramolecular Cyclization: The remaining nitrogen of the urea moiety attacks the second carbonyl carbon of the ester.
-
Ring Closure: A second molecule of ethoxide is eliminated, forming the stable pyrimidine ring.
Caption: Synthesis of Pyrimidine-2,4,6-triol.
Detailed Experimental Protocol
The following is a standard laboratory procedure for the synthesis of pyrimidine-2,4,6-triol, adapted from a reliable source.[17]
Materials:
-
Sodium metal (11.5 g, 0.5 gram-atom)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
Dry urea (30 g, 0.5 mol)
-
Concentrated hydrochloric acid
-
Distilled water
Equipment:
-
2-liter round-bottom flask
-
Reflux condenser with a calcium chloride tube
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
Procedure:
-
In a 2-liter round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium in 250 mL of absolute ethanol to prepare sodium ethoxide.
-
To this solution, add 80 g of diethyl malonate.
-
Separately, dissolve 30 g of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol.
-
Add the hot urea solution to the flask, shake well, and reflux the mixture for seven hours on an oil bath heated to 110°C. A white solid should precipitate.[17][19]
-
After the reaction is complete, add 500 mL of hot (approximately 50°C) water to dissolve the precipitate.
-
Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).
-
Filter the hot solution to remove any impurities and then cool the filtrate in an ice bath overnight to allow the pyrimidine-2,4,6-triol to crystallize.
-
Collect the white product by vacuum filtration using a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105-110°C for three to four hours.[17][19]
Expected Yield: 46-50 g (72-78% of the theoretical amount).[17][19]
Caption: Experimental Workflow for Synthesis.
Spectral Data
The structure of pyrimidine-2,4,6-triol can be confirmed using various spectroscopic techniques.
-
¹H NMR: In DMSO-d₆, the ¹H NMR spectrum typically shows a signal for the two N-H protons around 11.1 ppm and a signal for the CH₂ protons at approximately 3.47 ppm.[20]
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton.[6]
-
IR Spectroscopy: The IR spectrum displays characteristic absorption bands for the C=O and N-H functional groups.[6][21][22]
Applications in Drug Development and Research
While pyrimidine-2,4,6-triol itself lacks pharmacological activity, its derivatives are of significant interest in drug development.[1][2] The pyrimidine-2,4,6-trione scaffold has been identified as a promising class of matrix metalloproteinase (MMP) inhibitors, with selectivity for gelatinases (MMP-2 and MMP-9) implicated in cancer metastasis.[23][24] Furthermore, derivatives have been investigated for their potential to inhibit mutant protein aggregation in amyotrophic lateral sclerosis (ALS), demonstrating good oral bioavailability and brain penetration in preclinical models.[23][25] The broad biological activities of pyrimidine derivatives also include antibacterial, anti-inflammatory, antifungal, antiviral, and anticancer properties.[3][26]
Conclusion
Pyrimidine-2,4,6-triol is a foundational molecule in medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. Its unique properties, including its pronounced acidity and tautomeric nature, are key to its reactivity and utility. The well-established and efficient synthesis from diethyl malonate and urea makes it a readily accessible starting material for further chemical exploration and drug discovery efforts. A thorough understanding of its fundamental properties and synthesis is therefore essential for researchers and scientists working in the field of drug development.
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